4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-b-D-galactopyranosyl)-b-D-glucopyranoside
Overview
Description
Scientific Research Applications
Unusual α-glycosylation with galactosyl donors
Research by Chen and Kong (2003) explored unusual α-glycosylation reactions utilizing galactosyl donors capable of neighboring group participation. The study found that glycosylation of a related glucopyranoside with specific donors led to α-linked products only, highlighting a method for achieving α-stereoselectivity in glycosylation reactions, crucial for synthesizing biologically relevant glycoconjugates (Chen & Kong, 2003).
Synthesis of complex oligosaccharides
Chowdhury (1996) demonstrated the synthesis of a versatile tetrasaccharide related to sialyl Lewis X and Lewis X antigens from benzyl lactoside, employing a regioselective protection strategy. This work contributes to the methodology for constructing complex oligosaccharides with potential applications in studying cell-surface interactions and immunology (Chowdhury, 1996).
Probing the biosynthesis and sorting of proteoglycans
Thollas and Jacquinet (2004) reported the synthesis of various sulfoforms of a trisaccharide related to proteoglycan structures, serving as probes for studying the biosynthesis and sorting of proteoglycans. This research offers valuable insights into the structure-function relationships of proteoglycans in biological systems (Thollas & Jacquinet, 2004).
properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H58O12/c1-57-43-27-29-44(30-28-43)63-54-52(62-35-42-25-15-6-16-26-42)51(61-34-41-23-13-5-14-24-41)49(46(65-54)37-59-32-39-19-9-3-10-20-39)66-53-50(60-33-40-21-11-4-12-22-40)48(56)47(55)45(64-53)36-58-31-38-17-7-2-8-18-38/h2-30,45-56H,31-37H2,1H3/t45-,46-,47+,48+,49-,50-,51+,52-,53+,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEOIRLVLCPQPN-HGKZHNLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H58O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457140 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-b-D-galactopyranosyl)-b-D-glucopyranoside | |
CAS RN |
358681-61-5 | |
Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-4-O-(2,6-di-O-benzyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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